(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves stereocontrolled methods and the application of tert-butoxycarbonyl protection strategies. For example, Nadin et al. (2001) reported a practical, stereocontrolled synthesis of a hydroxyethylene dipeptide isostere corresponding to Phe–Phe, showcasing the utility of such derivatives in peptide synthesis (Nadin, Lopez, Neduvelil, & Thomas, 2001). Similarly, Bakonyi et al. (2013) developed a method for synthesizing all four stereoisomers of a related compound, highlighting the importance of reaction conditions in achieving desired stereochemistry (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).
Molecular Structure Analysis
The molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate was analyzed by Kozioł et al. (2001), demonstrating the stabilizing function of weak intermolecular bonding in maintaining the molecule's conformation in the solid state. This study underscores the importance of molecular structure analysis in understanding the behavior of such compounds in different environments (Kozioł, Szady, Masiukiewicz, Rzeszotarska, & Broda, 2001).
Chemical Reactions and Properties
The chemical reactivity of compounds containing the tert-butoxycarbonyl group is significant for various synthetic applications. For instance, the study by Liu et al. (2018) on the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate highlights the enzymatic activity towards tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, demonstrating the compound's role as a key intermediate in statin synthesis (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018).
properties
IUPAC Name |
(3R)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVAMBSTOWHUMM-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427388 |
Source
|
Record name | (R)-3-tert-Butoxycarbonylamino-5-methyl-hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid | |
CAS RN |
146398-18-7 |
Source
|
Record name | (R)-3-tert-Butoxycarbonylamino-5-methyl-hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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